6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
Description
This compound is a fused heterocyclic system featuring a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one core. Key structural attributes include:
- 6-(2-(azepan-1-yl)-2-oxoethyl) side chain: A seven-membered azepane ring conjugated to a ketone-ethyl group, enhancing lipophilicity and possibly influencing target binding .
Synthesis: The compound is synthesized via cyclization of 1,5-dihydro-6-[[2-(substituted phenyl)-2-oxoethyl]thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one intermediates using sulfuric acid, followed by neutralization and recrystallization .
Properties
IUPAC Name |
12-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c22-14-5-7-15(8-6-14)27-19-17(12-23-27)20(29)26-16(13-30-21(26)24-19)11-18(28)25-9-3-1-2-4-10-25/h5-8,12,16H,1-4,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQULRSEDMCSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions, utilizing reagents such as fluorobenzene derivatives.
Attachment of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution or reductive amination, depending on the available functional groups on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like crystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic core makes it a valuable scaffold in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares the target compound with key analogues:
Key Observations :
- Electronic Effects: The 4-fluorophenyl group (electron-withdrawing) contrasts with nitro or cyano groups in ’s compound, which may alter reactivity or binding interactions .
Physicochemical Properties
Notes:
Research Implications
- Biological Activity: The azepane-ketone side chain may target enzymes with hydrophobic binding pockets (e.g., kinases), whereas nitro/cyano groups () could favor redox-active targets .
- Synthetic Scalability : Prolonged reaction times for the target compound (4 days) may limit scalability compared to one-pot methods () .
Biological Activity
The compound 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one , with the CAS number 941994-26-9 , is a novel heterocyclic compound that has attracted attention in pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings related to its efficacy against various diseases.
Chemical Structure and Properties
- Molecular Formula : C21H22FN5O2S
- Molecular Weight : 427.5 g/mol
The structure incorporates a thiazole and pyrazole framework, which are known for their diverse biological activities. The presence of the azepane moiety is significant as it may enhance the interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The azepane ring enhances binding affinity to receptors and enzymes, while the thiazole and pyrazole components facilitate interactions through hydrogen bonding and π-π stacking.
Antineoplastic Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor effects. For instance, derivatives of pyrazolo[3,4-d]thiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Azoles, a class that includes pyrazoles and thiazoles, have been widely studied for their ability to combat bacterial and fungal infections. Research indicates that compounds with similar scaffolds demonstrate efficacy against pathogens such as Staphylococcus aureus and Candida albicans.
Case Studies
- Anticancer Efficacy : A study on a related compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
- Antimicrobial Testing : In vitro assays revealed that derivatives showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN5O2S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 941994-26-9 |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization, acylation, and thioether formation. For example:
- Step 1: React a 4-fluorophenyl derivative with a pyrazolo[3,4-d]pyrimidine precursor under reflux in anhydrous DMF to form the core structure.
- Step 2: Introduce the azepan-1-yl moiety via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) at 60–80°C.
- Step 3: Optimize thiazolo[3,2-a]pyrimidine ring closure using catalytic amounts of p-toluenesulfonic acid (PTSA) in toluene.
Yield optimization requires strict temperature control, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can structural analogs resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Methodological Answer:
Contradictions may arise from off-target effects or assay variability. To address this:
- Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., replacing the 4-fluorophenyl group with chlorophenyl or methoxyphenyl) and test against standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity).
- Assay Harmonization: Use identical assay protocols (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial tests) across studies.
- Target Profiling: Perform kinase inhibition panels or proteomic binding assays to identify primary vs. secondary targets .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the azepane ring (δ 1.4–2.1 ppm for CH₂ groups), pyrimidine (δ 8.2–8.5 ppm), and fluorophenyl (δ 7.1–7.3 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 456.1542 for C₂₃H₂₃FN₆O₂S).
- X-ray Crystallography: Resolve the fused pyrazolo-thiazolo-pyrimidine ring system and confirm stereochemistry .
Advanced: What strategies elucidate the compound’s binding mechanism with enzymes like HIV-1 integrase?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with integrase’s catalytic core (PDB: 1BL3). Focus on hydrogen bonding with Asp-64 and hydrophobic contacts with Phe-121.
- Kinetic Studies: Perform time-dependent inhibition assays to determine Kᵢ values under varying Mg²⁺ concentrations.
- Mutagenesis: Engineer integrase mutants (e.g., D64E) to validate binding site predictions .
Basic: How should initial in vitro screening be designed to assess therapeutic potential?
Methodological Answer:
- Cell Viability Assays: Use 3D spheroid models (e.g., HCT-116 colon cancer) with IC₅₀ determination via ATP-luminescence.
- Enzyme Inhibition: Test against recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM concentration, measuring ATP depletion.
- Solubility Screening: Employ shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .
Advanced: How can computational methods validate SAR for analogs?
Methodological Answer:
- QSAR Modeling: Use Gaussian 09 to calculate electronic descriptors (HOMO/LUMO, dipole moment) and correlate with IC₅₀ values.
- Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability.
- Free Energy Perturbation (FEP): Predict ΔΔG for azepane-to-piperidine substitutions to prioritize synthetic targets .
Basic: What stability parameters are critical during storage?
Methodological Answer:
- Thermal Stability: Store at –20°C under desiccation (silica gel). Monitor degradation via HPLC (C18 column, acetonitrile/water) every 6 months.
- Photostability: Conduct ICH Q1B testing under UV light (1.2 million lux hours) to detect photo-oxidation products.
- Hydrolytic Stability: Assess pH-dependent degradation (pH 1.2–7.4) using LC-MS to identify cleavage products .
Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (IV/oral administration in rodents) and calculate bioavailability (AUC₀–24).
- Metabolite Identification: Use UPLC-QTOF to detect hepatic metabolites (e.g., CYP3A4-mediated oxidation).
- Prodrug Design: Introduce ester groups at the azepane nitrogen to enhance membrane permeability .
Basic: What purity controls are essential during synthesis?
Methodological Answer:
- TLC Monitoring: Use silica GF₂₅₄ plates (ethyl acetate:hexane = 3:7) to track reaction progress (Rf ≈ 0.5 for product).
- HPLC-DAD: Achieve ≥95% purity (Zorbax Eclipse Plus C18, 1.0 mL/min flow, 254 nm detection).
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How to determine isoform selectivity for kinase targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
